Product packaging for Janerin(Cat. No.:)

Janerin

Cat. No.: B14756719
M. Wt: 362.4 g/mol
InChI Key: HEJVISJCOQSDIH-URUZQALBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janerin is a guaianolide-type sesquiterpene lactone (Cas No. 64205-84-1) isolated from species of the Centaurea genus and Centaurothamnus maximus . This cytotoxic natural product is of significant interest in anticancer research, demonstrating potent activity against human leukemic cells, including HL-60, THP-1, and Jurkat cell lines . Its molecular mechanism involves the induction of cell cycle arrest at the G2/M phase by downregulating the CDK1/Cyclin B complex . Subsequently, this compound promotes apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, downregulation of the anti-apoptotic protein Bcl-2, and cleavage of PARP-1 . Research indicates that this apoptogenic activity is mediated via the activation of the MAPK signaling pathway, leading to increased phosphorylation of p38 MAPK and ERK1/2 . Studies report an IC50 value of 5 µM in THP-1 human leukemic cells . This compound provides a valuable research tool for investigating novel chemotherapeutic strategies and signaling pathways in cell death. This product is intended for Research Use Only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O7 B14756719 Janerin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C19H22O7/c1-8-4-12(25-17(22)9(2)6-20)14-10(3)18(23)26-16(14)15-11(8)5-13(21)19(15)7-24-19/h11-16,20-21H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1

InChI Key

HEJVISJCOQSDIH-URUZQALBSA-N

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@]34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO

Canonical SMILES

C=C1CC(C2C(C3C1CC(C34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO

Origin of Product

United States

Phytochemical Sourcing and Isolation Methodologies for Janerin

Isolation from Centaurea Genus Species

Janerin has been isolated and characterized from different species belonging to the Centaurea genus. mdpi.comnih.govnih.govdntb.gov.ua This highlights the significance of this genus as a natural reservoir for this specific sesquiterpene lactone. Several species within this genus have been identified as containing this compound, contributing to the understanding of its natural distribution.

Centaurothamnus maximus as a Primary Source

Centaurothamnus maximus, a monotypic species indigenous to the southwestern Arabian Peninsula, is recognized as a source of this compound. mdpi.comnih.govnih.govdntb.gov.uaresearchgate.netresearchgate.netmdpi.com Phytochemical investigations of C. maximus have revealed the presence of various sesquiterpene lactones, including guaianolides such as this compound. nih.govresearchgate.net The isolation of this compound from the aerial parts of C. maximus has been documented in research focusing on the compound's biological activities. mdpi.com

Contribution from Centaurea behen L.

Centaurea behen L. is another species from which this compound has been isolated. researchgate.netresearchgate.netnih.govmedkoo.comcnreagent.com Studies investigating the sesquiterpene lactones present in C. behen have identified this compound among the isolated compounds. researchgate.netnih.gov

Identification in Rhaponticum repens

This compound has also been identified in Rhaponticum repens (L.) Hidalgo, a perennial plant belonging to the Asteraceae family. mdpi.comresearchgate.netresearchgate.netnih.govmedkoo.com Research on the sesquiterpene lactones from R. repens has confirmed the presence of this compound. researchgate.netnih.gov

Beyond these primary sources, this compound has also been chromatographically shown to be present in other Centaurea species, including Centaurea bella Trautv., Centaurea adjarica Alb., Centaurea phaeopappoides Bordz., and Centaurea thracica (Janka) Hayek. researchgate.netpbsociety.org.plscispace.compbsociety.org.pl

Here is a table summarizing some of the plant sources of this compound:

Plant SpeciesGenusReference
Centaurothamnus maximusCentaurothamnus mdpi.comnih.govnih.govdntb.gov.uaresearchgate.netresearchgate.netmdpi.com
Centaurea behen L.Centaurea researchgate.netresearchgate.netnih.govmedkoo.comcnreagent.com
Rhaponticum repens (L.)Rhaponticum mdpi.comresearchgate.netresearchgate.netnih.govmedkoo.com
Centaurea bella Trautv.Centaurea researchgate.netscispace.compbsociety.org.pl
Centaurea adjarica Alb.Centaurea scispace.compbsociety.org.pl
Centaurea phaeopappoidesCentaurea pbsociety.org.plscispace.com
Centaurea thracicaCentaurea pbsociety.org.plscispace.com

Chromatographic and Extraction Techniques for this compound Purification

The isolation and purification of this compound from plant material typically involve a series of extraction and chromatographic steps. A common initial approach involves the extraction of dried plant material using solvents such as ethanol. mdpi.com This crude extract is then often subjected to successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to obtain fractions enriched in compounds with different polarities. mdpi.com

Purification of this compound from these fractions is frequently achieved using column chromatography. Silica (B1680970) gel column chromatography is a widely employed technique for separating compounds based on their polarity. mdpi.commdpi.comscispace.compbsociety.org.pl In this process, the crude extract or a specific fraction is loaded onto a silica gel column, and compounds are eluted using a gradient system of solvents, often starting with less polar mixtures and gradually increasing the polarity. mdpi.commdpi.com Fractions are collected and monitored, commonly using Thin-Layer Chromatography (TLC), to identify those containing this compound. mdpi.comscispace.compbsociety.org.pl Fractions exhibiting similar chromatographic behavior are pooled together. mdpi.com Further purification of these pooled fractions may involve re-chromatography on silica gel columns using refined solvent systems to obtain this compound in a purer form. mdpi.comscispace.com Spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), are then utilized to confirm the structure and purity of the isolated this compound. mdpi.comnih.govscispace.compbsociety.org.pl

Here is a representation of a typical extraction and purification scheme based on reported methods:

StepMethodSolvents/Materials UsedPurpose
Extraction Solvent Extraction (e.g., Soxhlet)EthanolObtain crude plant extract
Partitioning Liquid-Liquid Partitioningn-hexane, Chloroform, n-butanol, WaterFractionate extract by polarity
Purification Silica Gel Column ChromatographySolvent gradients (e.g., Methanol (B129727):Chloroform)Separate compounds based on polarity
Monitoring Thin-Layer Chromatography (TLC)Appropriate solvent systems, visualizing agentsIdentify fractions containing this compound
Further Purification Re-chromatography on Silica GelRefined solvent gradientsEnhance purity of this compound
Identification Spectroscopic AnalysisNMR, MSConfirm structure and purity of this compound

Detailed research findings often include specific solvent ratios and elution profiles used in chromatographic separations to optimize the isolation of this compound. For instance, one study mentions eluting a chloroform fraction from C. maximus using a gradient of methanol in chloroform on a silica gel column. mdpi.com Another study on Centaurea species utilized silica gel column chromatography with various solvent systems, including hexane:chloroform:ethyl acetate, to isolate sesquiterpene lactones like this compound. scispace.com

Advanced Spectroscopic and Analytical Characterization of Janerin Structure

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of organic compounds like janerin. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the chemical environment of different nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The data obtained from NMR experiments, including chemical shifts, coupling constants, and signal intensities, are critical for assembling the carbon-hydrogen framework and identifying functional groups. Structural assignments for this compound have been based on detailed ¹H and ¹³C NMR data researchgate.netfao.orgnih.gov.

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR (including techniques like JMOD or DEPT), provide fundamental information about the types and numbers of hydrogen and carbon atoms in the molecule, as well as their immediate electronic environments.

¹H NMR spectra of this compound exhibit distinct signals corresponding to different protons within the molecule. The chemical shift (δ) of each signal indicates the electronic shielding or deshielding of the proton, providing clues about its proximity to electronegative atoms or functional groups. The integration of each signal is proportional to the number of protons it represents. Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, and the coupling constants (J values) provide information about the dihedral angles and the number of bonds between coupled nuclei. Analysis of ¹H NMR data is essential for identifying proton environments and establishing the connectivity of hydrogen atoms to the carbon skeleton researchgate.netfao.orgnih.govmdpi.com.

¹³C NMR spectra provide signals for each unique carbon atom in the molecule. ¹³C chemical shifts are highly sensitive to the hybridization state and the electronic environment of the carbon atom, aiding in the identification of different types of carbon centers (e.g., methyl, methylene, methine, quaternary carbons, carbonyl carbons). Techniques like JMOD or DEPT are used to differentiate between CH₃, CH₂, CH, and quaternary carbons, adding another layer of structural information researchgate.netfao.orgnih.gov.

Below is a representative (simulated) table illustrating the type of data obtained from 1D NMR analysis of this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (Example)
¹H............H-C(X)
¹H............H-C(Y)
¹³C...---C(A)
¹³C...---C(B)

Two-dimensional NMR techniques are indispensable for establishing correlations between nuclei and mapping the connectivity and spatial relationships within the this compound molecule. These experiments provide through-bond or through-space correlation information that cannot be obtained from 1D experiments alone researchgate.netfao.orgnih.govmdpi.com.

Common 2D NMR experiments applied in the structural elucidation of this compound include:

¹H-¹H Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other through one or more bonds. This helps in identifying spin systems and establishing direct or vicinal proton connectivities researchgate.netfao.orgnih.govmdpi.com.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC): HSQC (formerly HETCOR) spectra reveal correlations between protons and the carbons to which they are directly attached (one-bond correlations). HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range correlations). These experiments are crucial for connecting proton spin systems to the carbon skeleton, identifying quaternary carbons, and establishing the positions of functional groups researchgate.netfao.orgnih.govmdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY spectra show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This through-space correlation information is vital for determining the relative stereochemistry and conformation of the molecule researchgate.netmdpi.com.

Analysis of the cross-peaks in these 2D NMR spectra allows researchers to piece together the structure of this compound, confirming the connectivity inferred from 1D data and revealing structural features that are not apparent in 1D spectra.

One-Dimensional NMR (1D-NMR) Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. This technique is often used in conjunction with chromatographic separation techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound has suggested a molecular formula of C₁₉H₂₂O₇ mdpi.com. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides more precise mass measurements, allowing for the determination of the exact molecular formula by calculating the mass-to-charge ratio (m/z) with high accuracy.

Fragmentation analysis in MS involves the collision-induced dissociation of the molecular ion into smaller fragment ions. The pattern of these fragment ions is characteristic of the compound's structure and can provide valuable information about the presence of specific functional groups and the connectivity within the molecule. MS/MS experiments, where a selected precursor ion is fragmented and the resulting product ions are analyzed, are particularly useful for obtaining detailed structural information researchgate.net.

Below is a representative (simulated) table illustrating the type of data obtained from MS analysis of this compound:

m/z RatioRelative Abundance (%)Proposed Fragment Ion Formula (Example)
[M+H]⁺100C₁₉H₂₃O₇⁺
......CₓHyOz⁺
......CwHzOv⁺

Other Complementary Spectroscopic Techniques in Chemical Analysis

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups based on the vibrational frequencies of bonds. For a sesquiterpene lactone like this compound, IR spectroscopy can confirm the presence of carbonyl groups (specifically, the γ-lactone carbonyl) and hydroxyl groups, among others scispace.com.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of conjugated pi systems, such as double bonds or aromatic rings, by measuring the absorption of UV-Vis light. While less informative for saturated or simple unsaturated systems, it can be useful for compounds with extended conjugation.

Although not explicitly detailed for this compound in the provided snippets, techniques like X-ray crystallography can provide definitive three-dimensional structural information, including the absolute stereochemistry, if suitable crystals can be obtained. However, spectroscopic methods are often sufficient for elucidating the structures of complex natural products.

The combined interpretation of data from high-resolution NMR, mass spectrometry, and complementary techniques provides a comprehensive picture of the chemical structure of this compound, enabling its identification and characterization.

Mechanistic Elucidation of Janerin S Biological Activities at the Molecular and Cellular Levels

Investigation of Antineoplastic and Cytotoxic Potentials

Research has explored the ability of janerin to inhibit the growth and survival of different cancer cell types. Its cytotoxic effects have been observed across a range of human cancer cell models. researchgate.netciteab.com

Dose-Dependent Inhibition of Proliferation in Human Leukemia Cell Lines (HL60, THP-1, Jurkat)

This compound has been shown to inhibit the proliferation of human leukemia cell lines, including THP-1, HL60, and Jurkat cells, in a dose-dependent manner. mdpi.comnih.govresearchgate.net Studies in THP-1 cells specifically demonstrated this dose-dependent inhibition of proliferation. mdpi.comnih.gov While specific IC50 values for these cell lines were not consistently provided in the text snippets, the dose-dependent nature of the inhibition is a key finding. mdpi.comnih.govresearchgate.net

Cell Line Effect on Proliferation Dose Dependency
HL60 Inhibited Yes researchgate.net
THP-1 Inhibited Yes mdpi.comnih.govresearchgate.net
Jurkat Inhibited Yes researchgate.net

Comparative Cytotoxicity in Diverse Cancer Cell Models (e.g., KB, BT-549, SK-MEL, SK-OV-3)

Beyond leukemia, this compound has also been reported to exert cytotoxic effects on a variety of other human cancer cell lines. These include epidermoid (KB), ductal (BT-549), malignant melanoma (SK-MEL), and ovarian (SK-OV-3) carcinoma cells. researchgate.netciteab.com Previous studies have documented the effective inhibition of proliferation in these diverse cancer cell models by this compound. mdpi.comresearchgate.net While specific comparative IC50 values across all these lines were not detailed in the provided text, the broad spectrum of cytotoxic activity against different cancer types is noted. researchgate.net

Cancer Cell Model Cytotoxic Activity
KB (Epidermoid) Yes researchgate.netciteab.com
BT-549 (Ductal) Yes researchgate.netciteab.com
SK-MEL (Malignant Melanoma) Yes researchgate.netciteab.com
SK-OV-3 (Ovarian) Yes researchgate.netciteab.com

Cell Cycle Perturbation and Arrest Dynamics

A significant mechanism by which this compound exerts its antineoplastic effects is through the perturbation of the cell cycle, leading to cell cycle arrest. mdpi.comnih.govresearchgate.netciteab.com

Induction of G2/M Phase Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest specifically at the G2/M phase in human leukemia cell lines, including THP-1 cells. mdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.ua This arrest is characterized by an accumulation of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov Studies in THP-1 cells treated with varying concentrations of this compound for 24 hours revealed a concentration-dependent increase in the proportion of cells in the G2/M phase compared to untreated cells. researchgate.netnih.gov

Cell Line Cell Cycle Arrest Phase Observation
THP-1 G2/M Accumulation of cells in G2/M phase observed in a concentration-dependent manner. researchgate.netnih.gov
Human Leukemia Cell Lines (general) G2/M This compound induced G2/M cell cycle arrest. nih.gov

Downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B Complex

The induction of G2/M cell cycle arrest by this compound is associated with the downregulation of key regulatory proteins, specifically the CDK1/Cyclin B complex. mdpi.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua CDK1 and Cyclin B are crucial for the progression of the cell cycle into mitosis. mdpi.comnih.gov Research in THP-1 cells demonstrated that this compound treatment significantly reduced the levels of both Cyclin B1 and CDK1 proteins in a dose-dependent manner. mdpi.comnih.gov This decrease in CDK1 and Cyclin B levels provides further evidence that this compound mediates G2/M phase cell cycle arrest by impacting this critical complex. mdpi.comnih.gov

Protein Complex Effect of this compound Treatment Dose Dependency
CDK1/Cyclin B Decreased expression levels Yes mdpi.comnih.gov

Apoptosis Induction via Intrinsic Pathway Activation

In addition to inhibiting proliferation and inducing cell cycle arrest, this compound promotes cell death through the induction of apoptosis. mdpi.comnih.gov This apoptotic process appears to involve the activation of the intrinsic pathway. mdpi.comresearchgate.net Evidence for this compound-induced apoptosis includes observations from flow cytometry and analysis of key apoptotic proteins. mdpi.comnih.gov Apoptosis induction has been confirmed by the upregulation of pro-apoptotic markers such as Bax and cleaved PARP-1, along with the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comnih.govnih.gov Furthermore, the activation of caspases, specifically caspase-3 and caspase-9, and the cleavage of PARP are indicative of the activation of the intrinsic apoptotic cascade by this compound in leukemia cells. mdpi.comnih.govresearchgate.netnih.gov The increased Bax/Bcl-2 ratio observed in Jurkat cells also supports the activation of the intrinsic pathway. researchgate.net

Modulation of Pro-Apoptotic (Bax, p53, p21) and Anti-Apoptotic (Bcl-2) Proteins

This compound treatment leads to a significant modulation of proteins crucial for regulating apoptosis. Studies have consistently shown an upregulation of pro-apoptotic proteins such as Bax, p53, and p21. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Concurrently, there is a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. nih.govresearchgate.net

The following table summarizes the observed modulation of these proteins by this compound:

ProteinEffect of this compound TreatmentReferences
BaxUpregulation nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net
p53Upregulation researchgate.netresearchgate.netresearchgate.netresearchgate.net
p21Upregulation researchgate.netresearchgate.netresearchgate.netresearchgate.net
Bcl-2Downregulation nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Activation of Caspases (Caspase-3, Caspase-9) and Cleavage of Poly (ADP-ribose) Polymerase (PARP)

A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. nih.gov this compound has been shown to induce the activation of initiator caspase-9 and effector caspase-3. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This activation is evidenced by increased expression levels of cleaved caspase-3 and caspase-9. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Downstream of caspase activation, the cleavage of Poly (ADP-ribose) Polymerase (PARP) is a key event in the execution phase of apoptosis. wikipedia.org Research indicates that this compound treatment results in the cleavage of PARP-1. nih.govresearchgate.netresearchgate.net

The table below illustrates the impact of this compound on these apoptotic executioners:

ProteinEffect of this compound TreatmentReferences
Caspase-3Activation (cleavage) nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Caspase-9Activation researchgate.netresearchgate.netresearchgate.netresearchgate.net
PARPCleavage nih.govresearchgate.netresearchgate.net

Role of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov this compound has been shown to involve the MAPK pathway in its apoptotic action. nih.govresearchgate.netresearchgate.net

Phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2)

Treatment with this compound has been observed to induce the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2). nih.govresearchgate.netdntb.gov.uaresearchgate.net Immunoblotting analysis indicated a dose-dependent upregulation of ERK1/2 phosphorylation upon this compound exposure. nih.govdntb.gov.uaresearchgate.net This phosphorylation is consistent with the involvement of ERK in the activation of apoptosis in this context. nih.gov

Activation of p38 Mitogen-Activated Protein Kinase (p38-MAPK)

This compound treatment also leads to the activation of p38 Mitogen-Activated Protein Kinase (p38-MAPK). nih.govresearchgate.netresearchgate.net Similar to ERK1/2, the phosphorylation of p38-MAPK shows a dose-dependent increase following this compound administration. nih.govdntb.gov.uaresearchgate.net The activation of p38-MAPK is another finding that supports the involvement of the MAPK pathway in this compound-mediated apoptosis. nih.gov

The table below summarizes the effects of this compound on the MAPK pathway components:

ProteinEffect of this compound TreatmentReferences
ERK1/2Phosphorylation (Activation) nih.govresearchgate.netdntb.gov.uaresearchgate.net
p38-MAPKActivation (Phosphorylation) nih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Anti-Angiogenic Activity and Vascular Endothelial Cell Modulation

Angiogenesis, the process involving the formation of new blood vessels from pre-existing vasculature, is a critical biological event implicated in various physiological and pathological conditions, including wound healing, development, and the progression of diseases such as cancer. Inhibiting angiogenesis has emerged as a significant therapeutic strategy, particularly in oncology, to restrict tumor growth and metastasis by limiting blood supply. wikipedia.orgfrontiersin.org Vascular endothelial cells (ECs), such as human umbilical vein endothelial cells (HUVECs), play a central role in the angiogenic process, undergoing proliferation, migration, invasion, and tube formation. wikipedia.orglifelinecelltech.commdpi.com Modulation of these endothelial cell functions represents a key target for anti-angiogenic agents.

This compound, a sesquiterpene lactone isolated from plants such as Rhaponticum repens, has been investigated for its potential biological activities, including anti-angiogenic effects. proquest.comresearchgate.netresearchgate.netfigshare.com Research indicates that this compound possesses properties that can modulate the behavior of vascular endothelial cells, contributing to its anti-angiogenic potential. proquest.com

Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Migration

Cell migration is a fundamental step in the angiogenic cascade, enabling endothelial cells to move towards angiogenic stimuli and assemble into new blood vessels. wikipedia.orglifelinecelltech.complos.org The inhibition of endothelial cell migration, particularly in widely used models like HUVECs, is a common method for evaluating the anti-angiogenic potential of a compound in vitro. lifelinecelltech.commdpi.com

Studies have shown that this compound isolated from Rhaponticum repens exhibits an inhibitory effect on HUVEC cell migration. proquest.com This finding suggests that this compound can interfere with the motility of endothelial cells, a process essential for the formation and extension of blood vessels. While the precise molecular mechanisms underlying this compound's inhibition of HUVEC migration require further detailed investigation, the observed effect positions this compound as a compound with potential anti-angiogenic properties through its action on endothelial cell motility. proquest.comresearchgate.net

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Janerin

Total Synthesis Approaches to Janerin and its Core Sesquiterpene Lactone Structure

The total synthesis of complex natural products like sesquiterpene lactones often involves multi-step strategies to construct the intricate ring systems and introduce the specific functional groups. While the provided search results mention the isolation and characterization of this compound, detailed procedures for its total synthesis are not explicitly described. Sesquiterpene lactones, including guaianolides like this compound, share a common sesquiterpene core structure. researchgate.net Synthetic efforts towards related guaianolides, such as cynaropicrin, have been reported, which might involve strategies relevant to the synthesis of the this compound core. grafiati.com These syntheses typically involve the construction of the bicyclic or tricyclic sesquiterpene skeleton, followed by the formation of the gamma-lactone ring and introduction of the alpha-methylene group, which is often crucial for biological activity. researchgate.netresearchgate.net The stereochemistry of the multiple chiral centers present in these molecules is a significant challenge in their total synthesis.

Semi-Synthetic Modifications and Analog Generation

Semi-synthetic modifications of natural products like this compound are often pursued to improve their biological activity, selectivity, or pharmacokinetic properties. This involves chemically modifying the isolated natural compound to create analogs. The core sesquiterpene lactone structure of this compound provides several sites for potential chemical modification.

Design and Synthesis of Chlorinated Derivatives of this compound

Research has specifically focused on the synthesis and evaluation of chlorinated derivatives of this compound. Two notable examples are chlorothis compound (B1219341) and 19-deoxychlorothis compound. researchgate.netmdpi.com These derivatives have been synthesized and their cytotoxic activities investigated. researchgate.netmdpi.com The presence of chlorine atoms represents a specific structural alteration aimed at exploring the impact of halogenation on the compound's biological effects. Studies have shown that these chlorinated analogs exhibit higher cytotoxic activity compared to the parent compound, this compound, against certain cancer cell lines. researchgate.netmdpi.com For instance, chlorothis compound and 19-deoxychlorothis compound demonstrated higher activity against the triple-negative breast cancer model MDA-MB-231 cells. researchgate.netmdpi.com

Systematic Structure-Activity Relationship (SAR) Investigations of this compound and Analogs

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a compound with its observed biological activity. For sesquiterpene lactones, including this compound, certain structural elements are recognized as important pharmacophores. researchgate.netresearchgate.net

Identification of Key Pharmacophores and Active Moieties

A key pharmacophore in many biologically active sesquiterpene lactones, including this compound, is the alpha-methylene-gamma-lactone group. researchgate.netresearchgate.net This functional group is known to act as a Michael acceptor, capable of reacting with nucleophiles, particularly thiol groups in proteins, which is considered a primary mechanism underlying their bioactivities. researchgate.netresearchgate.net Other structural features, such as epoxide rings and specific hydroxyl groups, can also play a significant role in their interactions with biological targets. researchgate.net

Computational Chemistry and Theoretical Modeling of Janerin S Action

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule (ligand), such as Janerin, when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This method estimates the binding affinity between the ligand and the receptor, providing insights into the potential biological targets and the nature of the interactions involved. researchgate.net For a compound like this compound, which has shown cytotoxic effects, molecular docking could be employed to predict its binding to proteins involved in cell cycle regulation or apoptosis pathways. mdpi.comsmolecule.com Studies on related compounds, such as chlorothis compound (B1219341), have utilized molecular docking simulations to explore interactions with proteins like Bcl-2, which are key regulators of apoptosis. uni-greifswald.de These simulations can help identify key amino acid residues in the protein's binding site that interact with specific functional groups of this compound through hydrogen bonds, hydrophobic interactions, or electrostatic forces. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) and other quantum chemical methods are essential for calculating the electronic structure of molecules like this compound. mit.eduwordpress.com These calculations can provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity, spectroscopic properties, and interactions with other molecules. DFT can be used to determine the optimized geometry of this compound, its molecular orbitals, electrostatic potential surface, and parameters such as hardness and electronegativity. This information is vital for understanding how this compound might participate in chemical reactions or form interactions with biological targets. While specific DFT calculations for this compound are not detailed in the provided texts, the application of DFT to study the electronic structure of organic molecules and predict their properties is a well-established practice in computational chemistry. mit.eduwordpress.com For instance, DFT is fundamental in understanding the electronic density distribution of molecular systems. mit.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the conformational flexibility of a ligand like this compound and the dynamics of its binding to a target protein. wordpress.com Unlike static docking studies, MD simulations allow researchers to observe how the molecule moves and interacts with its environment over time, providing a more realistic picture of the binding process and the stability of the resulting complex. frontiersin.org For this compound, MD simulations could be used to explore its preferred conformations in solution or within a protein binding site, assess the stability of the ligand-protein complex predicted by docking, and investigate the dynamic nature of the interactions. This can help confirm or refine the binding poses suggested by docking and provide insights into the flexibility of both the ligand and the protein upon binding. MD simulations have been demonstrated as an effective approach for validating molecular stability in computational studies. frontiersin.org

In Silico Prediction of Bioactivity and Mechanistic Hypotheses

In silico methods, including those based on cheminformatics and machine learning, can be used to predict the biological activity of compounds like this compound and generate hypotheses about their underlying mechanisms. nih.govnih.gov By comparing the structural features and properties of this compound to databases of compounds with known biological activities, researchers can predict potential targets and pathways that this compound might influence. ub.edu Techniques such as quantitative structure-activity relationship (QSAR) modeling can correlate structural descriptors of this compound and its potential analogs with their observed or predicted biological effects. nih.gov This allows for the prediction of the activity of untested compounds and can help prioritize candidates for experimental validation. While specific in silico predictions for this compound's broad bioactivity are not detailed, these methods are generally applied in drug discovery to screen large libraries of compounds and identify promising leads. mit.edu

Cheminformatics Approaches for Analog Discovery and Design

Cheminformatics approaches are invaluable for exploring chemical space around a lead compound like this compound to discover and design novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties. nih.govub.edu Techniques such as structural similarity searching, substructure searching, and molecular fingerprinting can be used to identify compounds structurally related to this compound that are available in chemical databases. ub.edu Furthermore, computational methods can be employed for the de novo design of new molecules based on the structural features of this compound and its interactions with target proteins. frontiersin.org This involves generating novel molecular structures that are predicted to bind effectively to the target site. Cheminformatics tools facilitate the management, analysis, and modeling of chemical data, enabling the identification of patterns and relationships between chemical structure and biological activity, which is crucial for the rational design of this compound analogs. nih.gov

Future Research Directions and Translational Perspectives for Janerin

Identification of Novel Molecular Targets and Signaling Pathways

Research indicates that Janerin exerts its effects, particularly its anti-leukemic activity, through interactions with specific molecular targets and signaling pathways. Studies have shown that this compound can induce cell cycle arrest at the G2/M phase by decreasing the CDK1/Cyclin-B complex mdpi.comresearchgate.netnih.gov. Furthermore, this compound promotes apoptosis, which is the programmed death of cells, involving the activation of the MAPK signaling pathway mdpi.comresearchgate.netnih.gov. Specifically, this compound treatment has been observed to lead to a dose-dependent upregulation of P38-MAPK and ERK1/2 phosphorylation researchgate.netnih.gov. Apoptosis induction by this compound has also been linked to the upregulation of pro-apoptotic protein Bax, the downregulation of anti-apoptotic protein Bcl-2, and the activation of caspase 3 and PARP mdpi.comresearchgate.netnih.gov. The intrinsic apoptotic pathway is suggested as the mechanism by which this compound induces apoptosis in certain leukemia cell lines researchgate.netresearchgate.net.

Future research should focus on comprehensively identifying other potential molecular targets of this compound beyond those already implicated in cell cycle regulation and apoptosis. This could involve high-throughput screening methods and proteomic analysis to map the full spectrum of proteins and pathways influenced by this compound. Understanding these interactions at a deeper level is crucial for fully elucidating this compound's mechanism of action and identifying potential biomarkers for therapeutic response.

Investigation of Synergistic Effects with Established Therapeutic Agents

The potential for this compound to act synergistically with existing therapeutic agents is a significant area for future exploration. Combining natural compounds with pharmaceuticals is a strategy being investigated to enhance therapeutic efficacy, potentially reduce the required dosage of established drugs, and minimize adverse effects nijournals.org. While the provided search results highlight the general concept of synergistic effects between medicinal plants and pharmaceuticals nijournals.org, and mention synergistic effects in the context of other plant derivatives dntb.gov.uamdpi.com, there is limited specific information on this compound's synergistic effects with established therapeutic agents in the search results.

Future studies should systematically investigate the effects of combining this compound with standard-of-care drugs, particularly in the context of diseases where this compound has shown promise, such as leukemia mdpi.comresearchgate.netnih.gov. This would involve in vitro and in vivo studies to evaluate combination indices and assess whether synergistic, additive, or antagonistic effects occur. Identifying beneficial combinations could lead to more effective treatment strategies and potentially overcome issues like drug resistance.

Exploration of this compound's Potential in Other Disease Models

Current research primarily highlights this compound's cytotoxic activity against leukemia cell lines mdpi.comresearchgate.netnih.govresearchgate.net. However, sesquiterpene lactones, as a class of natural compounds, are known for a range of biological activities, including anti-inflammatory, antiviral, antidiabetic, and antimicrobial effects researchgate.net. Given this compound's cytotoxic properties, exploring its potential in other cancer types beyond leukemia is a logical next step. Additionally, investigating its effects in models of other diseases where sesquiterpene lactones have shown activity could reveal novel therapeutic applications.

Future research should encompass preclinical studies using various in vitro and in vivo disease models to assess this compound's efficacy. This could include solid tumor models, infectious disease models, or models of inflammatory conditions, based on the broader activities observed for related compounds. Such explorations are essential to determine the full therapeutic spectrum of this compound.

Development of Advanced Methodologies for this compound Production and Analog Development

This compound is isolated from natural sources, specifically species of the Centaurea genus mdpi.comresearchgate.netnih.gov. The efficient and scalable production of this compound is crucial for its potential therapeutic development. Furthermore, the development of this compound analogs with improved potency, specificity, or pharmacokinetic properties is a key area for future research. While the search results mention the isolation of this compound from Centaurothamnus maximus mdpi.comresearchgate.netnih.gov and Centaurea isaurica researchgate.net, detailed advanced methodologies for large-scale production or specific analog development strategies were not prominently featured.

Future efforts should focus on optimizing extraction and purification methods from natural sources or exploring alternative production methods, such as microbial fermentation or total chemical synthesis. Additionally, structure-activity relationship (SAR) studies should be conducted to understand how modifications to the this compound structure affect its biological activity. This could lead to the design and synthesis of novel this compound analogs with enhanced therapeutic profiles.

Application of Systems Biology and Network Pharmacology to this compound Studies

Systems biology and network pharmacology are increasingly valuable approaches in drug discovery and understanding the complex interactions of compounds within biological systems mdpi.comresearchgate.netnih.govnih.gov. These approaches can help to elucidate the multi-component and multi-target effects of natural compounds like this compound mdpi.comspringermedizin.de. Network pharmacology, for instance, can predict protein targets and related disease pathways by constructing networks of compounds, genes, pathways, and disease nodes mdpi.comspringermedizin.de.

Applying systems biology and network pharmacology to this compound research would involve integrating data from various sources, such as transcriptomics, proteomics, and phenotypic screening, to build comprehensive models of this compound's effects on cellular networks. This could help to identify key nodes or pathways that are most significantly impacted by this compound, predict potential off-target effects, and suggest optimal combination therapies. Molecular docking studies, often used in conjunction with network pharmacology, can further verify the interactions between active compounds and potential target genes springermedizin.defrontiersin.org. Future studies should leverage these computational approaches to gain a more holistic understanding of this compound's biological activities and guide further experimental research.

Q & A

Q. How should researchers design cytotoxicity experiments to evaluate Janerin’s effects on leukemic cells?

Methodological Answer:

  • Experimental Design: Use concentration ranges spanning 0–20 μM (as in THP-1 cell studies) to capture dose-dependent responses. Include triplicate technical replicates and negative/positive controls (e.g., untreated cells and a known cytotoxic agent) .
  • Data Collection: Employ viability assays (e.g., MTT or Annexin V/PI staining) with time-course measurements (e.g., 24–72 hours). Validate results using flow cytometry for apoptosis markers (e.g., caspase-3 activation) .
  • Standardization: Follow guidelines for compound characterization (e.g., purity ≥95% via HPLC) and cell line authentication (STR profiling) to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Methodological Answer:

  • Linear Regression: Fit concentration-response curves using tools like GraphPad Prism, reporting IC50 values with 95% confidence intervals. Address non-linear trends with sigmoidal models .
  • Significance Testing: Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Use p-values <0.05 and report effect sizes (e.g., Cohen’s d) for biological relevance .

Q. How can researchers ensure this compound’s chemical identity and purity in experimental setups?

Methodological Answer:

  • Characterization: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Validate purity via HPLC-UV (≥95% peak area) and elemental analysis .
  • Storage: Store lyophilized this compound at −20°C under inert conditions (argon) to prevent degradation. Pre-test solubility in DMSO/PBS to avoid solvent cytotoxicity .

Q. What steps are critical for formulating hypotheses about this compound’s mechanism of action?

Methodological Answer:

  • Literature Review: Identify gaps (e.g., limited data on this compound’s impact on redox pathways) and align hypotheses with known targets (e.g., MAPK pathway modulation in THP-1 cells) .
  • Pilot Studies: Use siRNA knockdown or pharmacological inhibitors (e.g., MAPK inhibitors) to test preliminary mechanistic links .

Q. How can apoptosis assays for this compound be standardized across laboratories?

Methodological Answer:

  • Protocol Harmonization: Adopt consensus guidelines (e.g., ISAC protocols) for Annexin V/PI staining, including fixation methods and flow cytometry gating strategies .
  • Cross-Validation: Share raw data (e.g., FCS files) and positive controls (e.g., staurosporine-treated cells) to ensure inter-lab consistency .

Advanced Research Questions

Q. How can multi-omics data (e.g., transcriptomics/proteomics) be integrated with cytotoxicity results to elucidate this compound’s mechanisms?

Methodological Answer:

  • Data Integration: Combine RNA-seq data (differentially expressed genes) with pathway enrichment tools (e.g., DAVID, GSEA). Corlate protein expression changes (via LC-MS/MS) with functional assays (e.g., ROS detection) .
  • Network Analysis: Use Cytoscape to map gene-protein interaction networks, identifying hub nodes (e.g., MAPK1, BCL2) for targeted validation .

Q. How should researchers resolve contradictions in mechanistic studies (e.g., this compound’s role in autophagy vs. apoptosis)?

Methodological Answer:

  • Hypothesis Testing: Design experiments to isolate pathways (e.g., CRISPR-Cas9 knockout of ATG5 for autophagy inhibition) and assess apoptosis via TUNEL assays .
  • Meta-Analysis: Systematically review preclinical datasets to identify context-dependent effects (e.g., cell type-specific responses) and validate findings in in vivo models .

Q. What strategies optimize this compound’s synthesis and formulation for enhanced bioavailability?

Methodological Answer:

  • Synthetic Optimization: Apply design-of-experiments (DoE) models (e.g., response surface methodology) to refine reaction conditions (e.g., solvent ratio, temperature) .
  • Formulation Screening: Test nano-encapsulation (e.g., liposomes) or prodrug derivatization to improve solubility and pharmacokinetics .

Q. How can long-term genomic stability studies be designed to assess this compound’s safety profile?

Methodological Answer:

  • Comet Assay: Quantify DNA damage in primary human lymphocytes after chronic this compound exposure (e.g., 30-day treatment) .
  • Whole-Genome Sequencing: Compare mutation rates in treated vs. untreated cells using NGS platforms (e.g., Illumina) .

Q. What interdisciplinary approaches are needed to explore this compound’s potential in combinatorial therapies?

Methodological Answer:

  • Systems Pharmacology: Use SynergyFinder to model this compound’s interactions with chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis .
  • In Vivo Validation: Test combinations in PDX (patient-derived xenograft) models, monitoring tumor volume and metastatic spread via bioluminescence imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.